6,6,6-Trifluoro-hexylamine

Physicochemical Properties Boiling Point Density

6,6,6-Trifluoro-hexylamine (CAS 115619-28-8) is a fluorinated aliphatic amine characterized by a terminal trifluoromethyl (-CF3) group on a six-carbon alkyl chain, with a molecular weight of 155.16 g/mol and a boiling point of 138-139°C. As a fluorinated building block, it offers distinct electronic and physicochemical properties compared to its non-fluorinated analog, n-hexylamine, due to the strong electron-withdrawing effect of the -CF3 group.

Molecular Formula C6H12F3N
Molecular Weight 155.164
CAS No. 115619-28-8
Cat. No. B2653503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6,6-Trifluoro-hexylamine
CAS115619-28-8
Molecular FormulaC6H12F3N
Molecular Weight155.164
Structural Identifiers
SMILESC(CCC(F)(F)F)CCN
InChIInChI=1S/C6H12F3N/c7-6(8,9)4-2-1-3-5-10/h1-5,10H2
InChIKeyGXTJUBNUNCEDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,6,6-Trifluoro-hexylamine (CAS 115619-28-8): A Unique Fluorinated Aliphatic Amine Building Block


6,6,6-Trifluoro-hexylamine (CAS 115619-28-8) is a fluorinated aliphatic amine characterized by a terminal trifluoromethyl (-CF3) group on a six-carbon alkyl chain, with a molecular weight of 155.16 g/mol and a boiling point of 138-139°C . As a fluorinated building block, it offers distinct electronic and physicochemical properties compared to its non-fluorinated analog, n-hexylamine, due to the strong electron-withdrawing effect of the -CF3 group [1]. This compound serves as a versatile intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals, where the incorporation of fluorine can profoundly impact molecular stability, lipophilicity, and biological activity .

Why Generic Substitution Fails for 6,6,6-Trifluoro-hexylamine in R&D and Industrial Applications


Generic substitution fails because the terminal trifluoromethyl group of 6,6,6-Trifluoro-hexylamine imparts a unique combination of properties—high electronegativity, metabolic stability, and increased lipophilicity—that cannot be replicated by non-fluorinated or differently fluorinated alkylamines . These properties are not merely additive; they create a distinct chemical entity with a different molecular geometry, electronic distribution, and reactivity profile. Consequently, substituting this compound with a cheaper or more readily available analog, such as n-hexylamine or a shorter-chain fluoroalkylamine, would fundamentally alter the outcome of a chemical synthesis, the performance of a material, or the efficacy and pharmacokinetics of a drug candidate, as evidenced by the compound's specific role in advanced polymer synthesis and as a key intermediate in patented pharmaceuticals [1].

6,6,6-Trifluoro-hexylamine: Quantitative Comparative Evidence for Scientific Selection


Differentiation in Physicochemical Properties: 6,6,6-Trifluoro-hexylamine vs. n-Hexylamine

Compared to its non-fluorinated analog, n-hexylamine (CAS 111-26-2), 6,6,6-Trifluoro-hexylamine exhibits a higher boiling point and density, and its lipophilicity is significantly altered. The presence of the terminal trifluoromethyl group increases molecular weight and introduces strong dipole moments and electron-withdrawing effects, leading to these quantifiable differences. This data directly impacts selection criteria for processes like distillation, extraction, and formulation design.

Physicochemical Properties Boiling Point Density Lipophilicity Alkylamine Comparison

Utility as a Versatile Fluorinated Building Block in Medicinal Chemistry: Synthesis of Selective NKCC1 Inhibitors

6,6,6-Trifluoro-hexylamine is a critical synthetic intermediate in the development of selective NKCC1 inhibitors, a class of compounds with therapeutic potential for Down syndrome and autism. A key publication details its use in synthesizing ARN23746 and other derivatives. The incorporation of the trifluorohexylamine moiety is essential for achieving the desired pharmacological profile, including target engagement and selectivity, compared to molecules lacking this specific fluorinated chain. [1]

Medicinal Chemistry NKCC1 Inhibitor Drug Synthesis Fluorinated Building Block

Influence on Material Properties: Thermal Stability and Chemical Resistance in Advanced Polymers

The incorporation of 6,6,6-Trifluoro-hexylamine into advanced polymers is documented to influence the thermal stability and chemical resistance of the resulting materials. The trifluoromethyl group imparts low surface energy, high hydrophobicity, and enhanced durability, which are desirable properties for coatings, self-assembled monolayers (SAMs), and fluorinated surfactants. These performance characteristics are not achievable with non-fluorinated hexylamine-based polymers.

Materials Science Polymer Chemistry Surface Modification Fluoropolymer

Market Availability and Purity Profile from Reputable Vendors

The compound is commercially available from multiple reputable suppliers, including Fluorochem and Santa Cruz Biotechnology, with typical purities ≥95% . This contrasts with less common or more synthetically challenging fluorinated amines, where availability and consistent quality can be a significant barrier. The established supply chain and documented purity levels are crucial for ensuring reproducible results in research and industrial processes.

Procurement Supply Chain Purity Vendor Comparison

Optimal Application Scenarios for 6,6,6-Trifluoro-hexylamine Based on Verified Evidence


Synthesis of Selective NKCC1 Inhibitors for Neurological Disorders

Procure 6,6,6-Trifluoro-hexylamine as a key building block for the synthesis of next-generation, selective NKCC1 inhibitors, such as ARN23746 and its analogs. This application is supported by peer-reviewed research demonstrating its role in achieving the desired target engagement and in vivo efficacy in models of Down syndrome and autism [1]. The compound's unique structure is essential for the pharmacological profile of this class of inhibitors.

Development of Advanced Fluoropolymers and Low-Energy Surface Coatings

Utilize 6,6,6-Trifluoro-hexylamine in the synthesis of advanced polymers where enhanced thermal stability, chemical resistance, and low surface energy are required. This includes applications in hydrophobic coatings, self-assembled monolayers (SAMs) for surface modification, and the creation of novel fluorinated surfactants [1]. The compound's terminal -CF3 group is the key driver of these performance benefits.

Medicinal Chemistry: Introduction of a Lipophilic, Metabolically Stable C6-Spacer

Employ 6,6,6-Trifluoro-hexylamine as a versatile C6-spacer arm in drug design. The six-carbon chain provides spatial separation between a pharmacophore and a terminal functional group, while the trifluoromethyl moiety simultaneously increases lipophilicity and imparts metabolic stability, a classic strategy for improving the pharmacokinetic properties of drug candidates [1]. This application leverages the unique combination of chain length and fluorination.

Technical Documentation Hub

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